Proxodolol

描述

准备方法

合成路线和反应条件: 普罗克索洛尔可以通过多步合成过程制备 . 合成从邻苯二酚用氯乙酸进行单烷基化开始,得到2-羟基苯氧基乙酸。然后将该中间体加热环化,得到1,4-苯并二氧杂环己烷-2-酮。下一步是将1,4-苯并二氧杂环己烷-2-酮与乙酰胺肟缩合,生成2-甲基-5-(2-羟基苯氧基甲基)-1,2,4-恶二唑。然后用环氧氯丙烷烷基化该化合物生成相应的二醚,该二醚与叔丁胺顺利反应。 最后,将胺与盐酸反应转化为其盐酸盐形式 .

工业生产方法: 普罗克索洛尔的工业生产采用类似的合成路线,但针对大规模生产进行了优化。 这包括使用高效反应器和纯化系统,以确保最终产品的质量和收率始终如一 .

化学反应分析

反应类型: 普罗克索洛尔会发生各种化学反应,包括:

氧化: 普罗克索洛尔在特定条件下可以被氧化,形成相应的氧化物。

还原: 它可以被还原,形成不同的还原衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用像氢化铝锂和硼氢化钠之类的还原剂。

取代: 各种卤化剂和亲核试剂可用于取代反应.

主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成氧化物,而还原可以生成醇或胺 .

科学研究应用

Hypertension Management

Proxodolol has been evaluated for its efficacy in managing arterial hypertension. Clinical studies indicate that it effectively lowers blood pressure and reduces total peripheral vascular resistance.

- Clinical Findings : A study involving 38 patients with mild to moderate hypertension demonstrated that a daily dose of 120 mg of this compound corrected blood pressure in 79% of participants . The drug's efficacy was comparable to that of other antihypertensive agents like trandate and albetol.

| Study | Population | Dosage | Efficacy Rate |

|---|---|---|---|

| Sizova et al. (2006) | 38 patients | 120 mg/day | 79% |

Congestive Heart Failure (CHF)

This compound has also been investigated for its effects on patients with CHF. Its mechanism involves improving myocardial contractility and reducing symptoms associated with heart failure.

- Clinical Findings : In a study of 30 patients with ischemic heart disease and CHF, this compound treatment led to a 14% increase in left ventricular ejection fraction (LVEF), indicating improved cardiac function . Side effects were noted in approximately 26.7% of cases.

| Study | Population | LVEF Improvement | Side Effects |

|---|---|---|---|

| Sizova et al. (2006) | 30 patients | +14% | 26.7% |

Intraocular Pressure Reduction

This compound has been studied for its potential application in ophthalmology, particularly for lowering intraocular pressure in conditions like primary open-angle glaucoma.

- Clinical Findings : A study involving 105 patients showed that this compound effectively reduced intraocular pressure, especially when combined with other agents like pilocarpine . The hypotensive effect was attributed to decreased aqueous humor production and improved outflow.

| Study | Population | Combination Therapy | Efficacy |

|---|---|---|---|

| Unknown (1995) | 105 patients | Pilocarpine | Effective |

Antianginal Effects

This compound's antianginal properties have been explored in patients with coronary heart disease experiencing stable exercise-induced angina pectoris.

- Clinical Findings : In a clinical trial, this compound demonstrated significant reductions in heart rate and systolic blood pressure during exercise tests, indicating its potential as an effective antianginal agent .

| Study | Population | Dosage | Heart Rate Reduction |

|---|---|---|---|

| Unknown (1995) | Varies | 40-80 mg | 6-18 beats/min |

作用机制

普罗克索洛尔通过阻断β-肾上腺素受体和α-肾上腺素受体发挥作用 . 这种双重拮抗作用导致血管扩张,心率降低,血压降低。分子靶点包括β1、β2和α1肾上腺素受体。 其作用机制涉及的途径包括抑制环磷酸腺苷 (cAMP) 的产生和调节一氧化氮代谢 .

类似化合物:

普罗克索洛尔的独特性: 普罗克索洛尔独一无二,因为它兼具β-肾上腺素受体和α-肾上腺素受体拮抗作用,与只针对β-肾上腺素受体的化合物相比,它提供了更广泛的治疗效果 . 这种双重作用使普罗克索洛尔在治疗高血压和青光眼等需要β和α受体调节的疾病方面特别有效 .

相似化合物的比较

Propranolol: A nonselective beta-adrenergic receptor antagonist used for hypertension and angina.

Timolol: Another nonselective beta-adrenergic receptor antagonist used for glaucoma and hypertension.

Uniqueness of this compound: this compound is unique due to its combined beta-adrenergic and alpha-adrenergic receptor antagonistic properties, which provide a broader therapeutic effect compared to compounds that only target beta-adrenergic receptors . This dual action makes this compound particularly effective in treating conditions like hypertension and glaucoma, where both beta and alpha receptor modulation is beneficial .

生物活性

Proxodolol is a non-selective beta-adrenergic antagonist with alpha-1 blocking properties, primarily used in the treatment of hypertension and congestive heart failure (CHF). This article explores the biological activity of this compound, summarizing its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

This compound operates by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and myocardial contractility. Its alpha-1 blocking activity contributes to vasodilation, enhancing blood flow and reducing blood pressure. This dual action is particularly beneficial in managing conditions such as hypertension and CHF.

Pharmacological Effects

- Blood Pressure Reduction : this compound has demonstrated significant efficacy in lowering blood pressure. In a clinical trial involving 60 patients with essential hypertension, this compound (120 mg) was found to be as effective as carvedilol (25 mg) in reducing blood pressure levels over an 89-day period .

- Improvement in Heart Function : In patients with CHF, this compound treatment resulted in a 14% increase in left ventricular ejection fraction (LVEF), indicating improved myocardial contractile function . This effect is attributed to its influence on nitric oxide metabolism, which plays a crucial role in cardiovascular health .

- Intraocular Pressure Reduction : this compound has been studied for its ophthalmic applications, particularly in reducing intraocular pressure. A study comparing this compound with timolol showed that this compound effectively decreased the rate of aqueous humor inflow, contributing to lower intraocular pressure .

Efficacy in Hypertension

A randomized controlled trial evaluated the effectiveness of this compound against carvedilol in patients diagnosed with essential hypertension. The results indicated comparable efficacy between the two medications, supporting the use of this compound as a viable alternative for hypertension management .

Impact on Chronic Heart Failure

In a separate study involving patients with ischemic heart disease and chronic heart failure, this compound was associated with significant clinical improvements. Patients exhibited reduced symptoms of CHF and enhanced cardiac function after treatment with this compound for 28 days .

Safety Profile

The safety profile of this compound has been assessed in various studies. Side effects were noted in approximately 26.7% of patients, leading to discontinuation in 6.7% of cases . Common adverse effects include fatigue, dizziness, and bradycardia, which are typical for beta-blockers.

Comparative Efficacy Table

| Drug | Indication | Dosage | Efficacy | Side Effects |

|---|---|---|---|---|

| This compound | Hypertension | 120 mg | Comparable to carvedilol | Fatigue, dizziness |

| Carvedilol | Hypertension | 25 mg | Effective | Fatigue, hypotension |

| Timolol | Intraocular pressure | Varies | Effective at reducing IOP | Eye discomfort |

属性

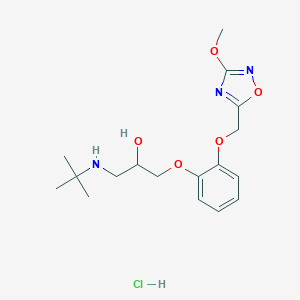

IUPAC Name |

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5.ClH/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15;/h5-8,12,18,21H,9-11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEOUWNTUSFDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935921 | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158446-41-4 | |

| Record name | Proxodolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158446414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLEPRODOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87016Q25GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。